

Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 191

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Compound of Interest		
Compound Name:	Anticancer agent 191	
Cat. No.:	B12377165	Get Quote

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Introduction

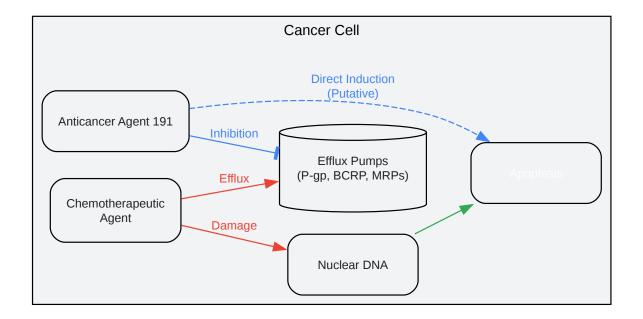
Anticancer agent 191 is a novel investigational compound identified as a potent inhibitor of key efflux pumps in cancer cells, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs)[1][2][3][4]. As a derivative of probenecid, its primary mechanism of action is to block the efflux of coadministered chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their cytotoxic effects in drug-resistant tumors[1][2][3][4]. Additionally, some analogs of this class, specifically N3-acyl-N5-aryl-3,5-diaminoindazoles, have been shown to induce apoptosis in various human cancer cell lines, including renal, lung, and breast cancer[5].

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of **Anticancer Agent 191** in various animal models of cancer. The focus is on assessing its ability to overcome multidrug resistance and potentiate the efficacy of standard-of-care anticancer drugs.

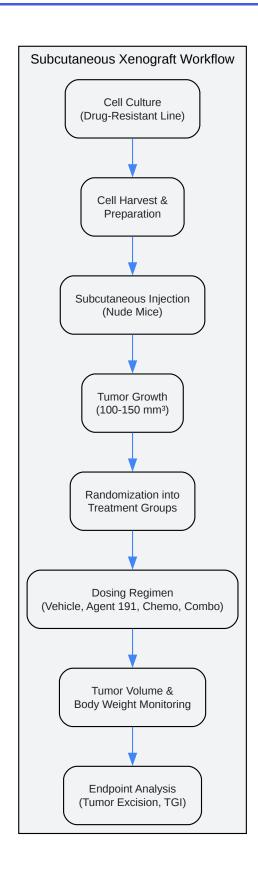
Putative Signaling Pathway of Anticancer Agent 191

The primary mechanism of **Anticancer Agent 191** is the inhibition of ABC transporters, which prevents the efflux of chemotherapeutic drugs. A secondary, direct pro-apoptotic mechanism has also been suggested for related compounds[5].









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